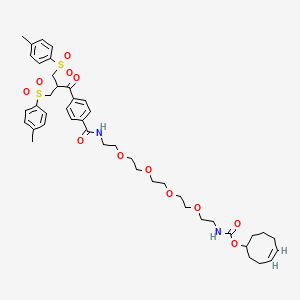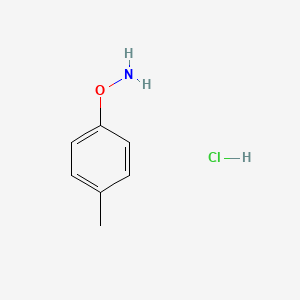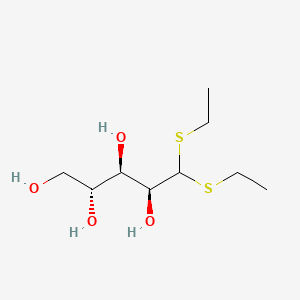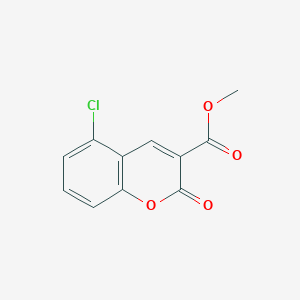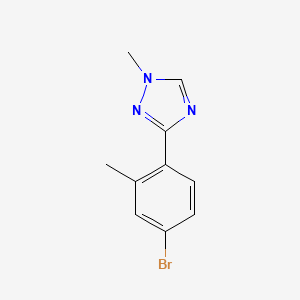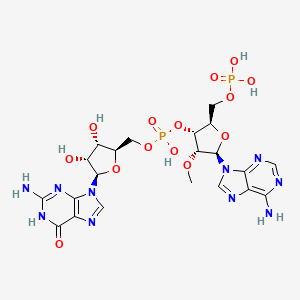
(2'OMe-5'P-A)pG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2’OMe-5’P-A)pG, also known as 2’-O-Methyl-5’-phosphoryladenosine-3’,5’-guanosine, is a synthetic nucleotide analog. It is primarily used in the field of molecular biology and biochemistry, particularly in the study of mRNA capping and RNA stability. The compound is known for its high purity and stability, making it a valuable tool in various research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’OMe-5’P-A)pG involves the chemical modification of nucleotides. The process typically starts with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the 2’-O-methyl group. The 5’-phosphate group is then added through phosphorylation reactions. The final step involves the coupling of adenosine and guanosine to form the desired compound. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2’OMe-5’P-A)pG follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to produce large quantities of the compound. The production is carried out under strict quality control measures to ensure consistency and high purity.
化学反応の分析
Types of Reactions
(2’OMe-5’P-A)pG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often to introduce new functional groups or labels.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 2’-O-methyl-5’-phosphoryladenosine-3’,5’-guanosine oxide, while substitution reactions can introduce fluorescent labels or other functional groups.
科学的研究の応用
(2’OMe-5’P-A)pG has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide analogs and their chemical properties.
Biology: The compound is used to investigate mRNA capping, RNA stability, and the mechanisms of RNA processing.
Industry: The compound is used in the production of synthetic RNA molecules for research and diagnostic purposes.
作用機序
The mechanism of action of (2’OMe-5’P-A)pG involves its incorporation into RNA molecules. The 2’-O-methyl group provides resistance to nucleolytic degradation, enhancing the stability of the RNA. The 5’-phosphate group plays a crucial role in the capping process, protecting the RNA from exonuclease activity and facilitating its recognition by the cellular machinery. The compound interacts with various molecular targets, including cap-binding proteins and enzymes involved in RNA processing.
類似化合物との比較
Similar Compounds
(2’OMe-5’P-G)pG: Another nucleotide analog with similar applications but different structural features.
(2’OMe-5’P-A)pU: A compound with uridine instead of guanosine, used in similar research applications.
(2’OMe-5’P-A)pC: A cytidine analog with comparable properties and uses.
Uniqueness
(2’OMe-5’P-A)pG is unique due to its specific combination of adenosine and guanosine, providing distinct advantages in terms of stability and functionality. Its high purity and resistance to degradation make it particularly valuable in RNA research and therapeutic development.
特性
分子式 |
C21H28N10O14P2 |
|---|---|
分子量 |
706.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N10O14P2/c1-40-14-13(8(3-41-46(35,36)37)44-20(14)30-5-26-9-15(22)24-4-25-16(9)30)45-47(38,39)42-2-7-11(32)12(33)19(43-7)31-6-27-10-17(31)28-21(23)29-18(10)34/h4-8,11-14,19-20,32-33H,2-3H2,1H3,(H,38,39)(H2,22,24,25)(H2,35,36,37)(H3,23,28,29,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChIキー |
XQBFQZRTNDQTOK-XPWFQUROSA-N |
異性体SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O |
正規SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)




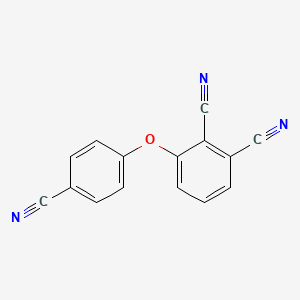
![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)
